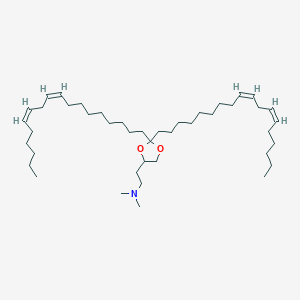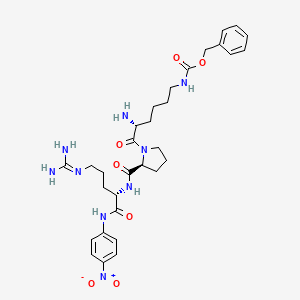
DS-8587
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DS-8587 is a DNA topoisomerase inhibitor potentially for the treatment of bacterial infection. DS-8587 significantly reduced the number of viable bacteria in a murine model of F. necrophorum-induced liver abscess. DS-8587 exhibits potent antibacterial activity against quinolone-resistant A. baumannii isolates that harbor mutations in quinolone resistance-determining regions. In the presence of the efflux pump inhibitor 1-(1-napthylmethyl)-piperazine, no significant changes were observed in the MIC for DS-8587.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity Against Acinetobacter baumannii
DS-8587, a novel broad-spectrum fluoroquinolone, has been found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative pathogens, including quinolone-resistant Acinetobacter baumannii. It has shown more effective antibacterial activity compared to ciprofloxacin and levofloxacin, especially in clinical isolates harboring mutations in quinolone resistance-determining regions. Additionally, DS-8587's antibacterial activity is less affected by efflux pump inhibitors, making it a potential treatment option for A. baumannii infections (Higuchi et al., 2014).
Efficacy in Treating Multi-Drug Resistant Strains
DS-8587 has demonstrated in vitro and in vivo efficacy against multidrug-resistant (MDR) Acinetobacter baumannii. The minimum inhibitory concentration (MIC) ranges of DS-8587 are significantly lower than those of other fluoroquinolones, indicating its potency against MDR strains. In a murine calf muscle infection model, DS-8587 showed therapeutic efficacy, suggesting its potential as an effective agent against MDR A. baumannii infection (Higuchi et al., 2014).
Activity Against Acinetobacter baumannii in vitro
Further studies have corroborated the superior in vitro activity of DS-8587 against Acinetobacter baumannii. The inhibitory activity of DS-8587 against target enzymes and its resistance to efflux pumps such as adeA/adeB/adeC or abeM make it a promising agent for treating A. baumannii infections. Its low frequency of single-step mutations compared to ciprofloxacin also highlights its potential effectiveness (Higuchi et al., 2013).
Efficacy Against Fusobacterium necrophorum
In addition to its activity against A. baumannii, DS-8587 has demonstrated significant in vivo anti-anaerobic activity in a murine model of Fusobacterium necrophorum-induced liver abscess. Its efficacy at low doses, compared to levofloxacin, and the correlation of its pharmacokinetic parameter AUC/MIC ratio with efficacy, support the potential of DS-8587 in treating anaerobic infections (Nagaoka et al., 2017).
Eigenschaften
CAS-Nummer |
1356918-39-2 |
|---|---|
Produktname |
DS-8587 |
Molekularformel |
C21H27ClF3N3O5 |
Molekulargewicht |
493.9082 |
IUPAC-Name |
7-((3aR,6aS)-3a-amino-6a-fluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride dihydrate |
InChI |
InChI=1S/C21H22F3N3O3.ClH.2H2O/c1-10-16-11(18(28)12(19(29)30)7-27(16)15-6-13(15)22)5-14(23)17(10)26-8-20(24)3-2-4-21(20,25)9-26;;;/h5,7,13,15H,2-4,6,8-9,25H2,1H3,(H,29,30);1H;2*1H2/t13-,15+,20-,21+;;;/m0.../s1 |
InChI-Schlüssel |
WDCLSNJDBKODOF-JNEZQIAFSA-N |
SMILES |
O=C(C1=CN([C@H]2[C@@H](F)C2)C3=C(C=C(F)C(N4C[C@]5(F)[C@](CCC5)(N)C4)=C3C)C1=O)O.[H]Cl.[H]O[H].[H]O[H] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DS-8587; DS8587; DS 8587; DS-8587 free |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



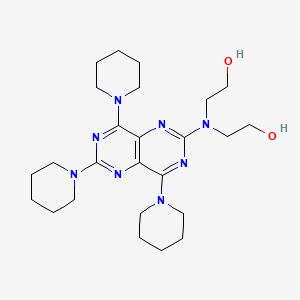
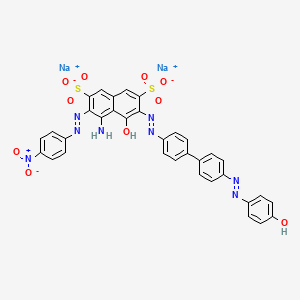
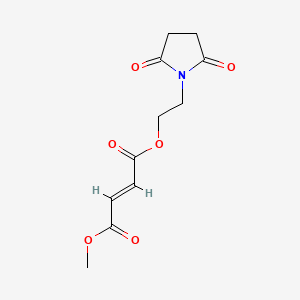
![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)
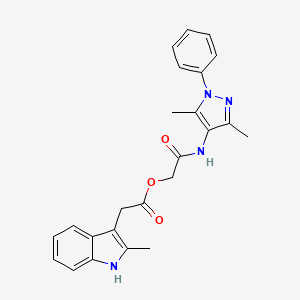
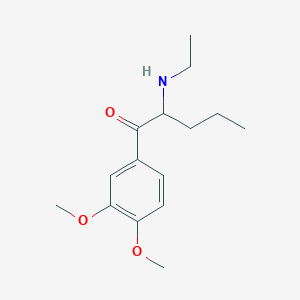
![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
